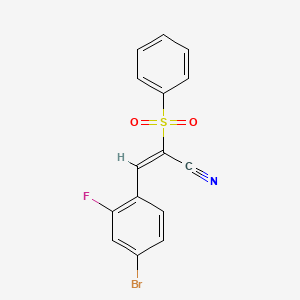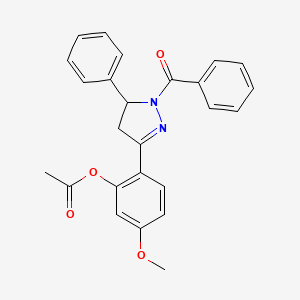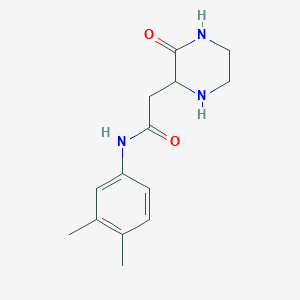![molecular formula C19H23N3O3S2 B4131276 N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4131276.png)
N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea
Descripción general
Descripción
N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea, also known as NSC-95397, is a small molecule compound that has been extensively studied for its potential use in cancer treatment. It was discovered through high-throughput screening of a chemical library and has shown promising results in preclinical studies.
Mecanismo De Acción
N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea exerts its anticancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of various client proteins, including those involved in cancer cell growth and survival. By inhibiting HSP90, N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea destabilizes these client proteins and leads to their degradation, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea has been shown to have a range of biochemical and physiological effects in cancer cells. In addition to inhibiting HSP90, it has been shown to inhibit the activity of other proteins involved in cancer cell growth and survival, including AKT and RAF. It has also been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea has several advantages for use in lab experiments. It is a small molecule compound that is easy to synthesize and purify, making it readily available for use in research. It has also been extensively studied, with a large body of literature on its mechanism of action and potential therapeutic applications.
However, there are also some limitations to the use of N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea in lab experiments. It has been shown to have low solubility in aqueous solutions, which can limit its effectiveness in some assays. It also has a relatively short half-life in vivo, which can make it difficult to achieve therapeutic concentrations in animal models.
Direcciones Futuras
There are several potential future directions for research on N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea. Another area of interest is the use of N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, there is ongoing research on the use of N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea in animal models and clinical trials to evaluate its safety and efficacy as a potential cancer treatment.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c23-27(24,22-12-14-25-15-13-22)18-8-6-17(7-9-18)21-19(26)20-11-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTXCETYDRXLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[4-(pentanoylamino)benzoyl]glycinate](/img/structure/B4131198.png)


![2-amino-7,7-dimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4131222.png)

![5-methoxy-2-[5-(4-methoxyphenyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4131238.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea](/img/structure/B4131242.png)
![4-[3-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4131247.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4131256.png)

![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4131263.png)
![1-[3-(3,5-dimethylphenyl)propanoyl]-4-(pyrrolidin-1-ylsulfonyl)piperazine](/img/structure/B4131286.png)
![methyl 2-({[(2-ethoxy-2-oxoethyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4131291.png)
![1-(4-bromophenyl)-2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4131318.png)